Ethyl 3,4-dimethoxy-d6-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4-dimethoxy-d6-benzoate is a deuterated derivative of ethyl 3,4-dimethoxybenzoate, commonly known as ethyl veratrate. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an ethyl ester functional group. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dimethoxy-d6-benzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The deuterated version can be synthesized using deuterated ethanol (C2D5OD) instead of regular ethanol.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dimethoxy-d6-benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
Ethyl 3,4-dimethoxy-d6-benzoate is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3,4-dimethoxy-d6-benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form active intermediates that interact with enzymes and receptors, modulating various biochemical processes. The deuterium atoms provide stability and resistance to metabolic degradation, enhancing its efficacy in research applications.
Comparison with Similar Compounds
Ethyl 3,4-dimethoxy-d6-benzoate can be compared with other similar compounds such as:
Ethyl 3,4-dimethoxybenzoate: The non-deuterated version, which is less stable in metabolic studies.
Methyl 3,4-dimethoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
3,4-Dimethoxybenzaldehyde: Lacks the ester group and is more reactive in oxidation reactions.
The uniqueness of this compound lies in its deuterium atoms, which provide enhanced stability and make it a valuable tool in NMR spectroscopy and metabolic studies.
Properties
IUPAC Name |
ethyl 3,4-bis(trideuteriomethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3/h5-7H,4H2,1-3H3/i2D3,3D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYNUGSDPRDVCH-XERRXZQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OCC)OC([2H])([2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.